![molecular formula C15H20O2 B578891 4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one CAS No. 17928-78-8](/img/structure/B578891.png)
4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one is a chemical compound with the molecular formula C₁₅H₂₀O₂. It is a derivative of trisporic acid and is known for its unique structure, which includes a 1,6,7,7a-tetrahydro-4,7a-dimethyl-3-(2-methyl-1,3-butadienyl)-5(3H)-isobenzofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anhydrotrisporone typically involves the cyclization of trisporic acid derivatives under specific conditions. One common method includes the use of acid catalysts to facilitate the cyclization process. The reaction conditions often require controlled temperatures and the presence of solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of anhydrotrisporone may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert anhydrotrisporone into alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one can be compared with other similar compounds, such as:
Trisporic Acid: The parent compound from which anhydrotrisporone is derived.
Isobenzofuranone Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness: this compound’s unique structure and reactivity make it distinct from other similar compounds
Comparison with Similar Compounds
- Trisporic Acid
- Isobenzofuranone
- Dimethylbutadienyl Derivatives
This detailed overview provides a comprehensive understanding of anhydrotrisporone, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
17928-78-8 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.323 |
IUPAC Name |
4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one |
InChI |
InChI=1S/C15H20O2/c1-5-10(2)8-13-14-11(3)12(16)6-7-15(14,4)9-17-13/h5,8,13H,1,6-7,9H2,2-4H3/b10-8+ |
InChI Key |
NYCIXAIPHCQNDD-CSKARUKUSA-N |
SMILES |
CC1=C2C(OCC2(CCC1=O)C)C=C(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B578809.png)
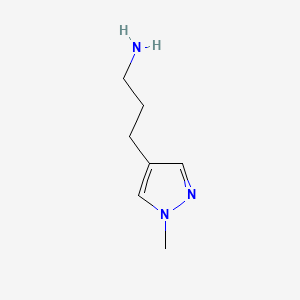
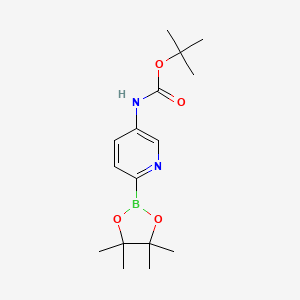
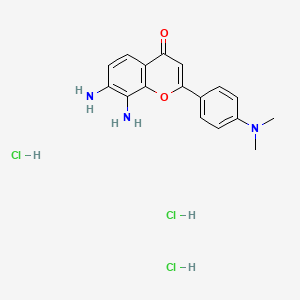
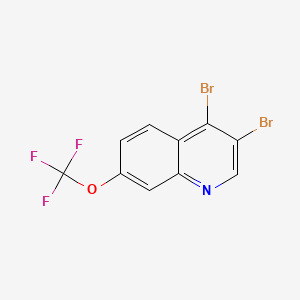
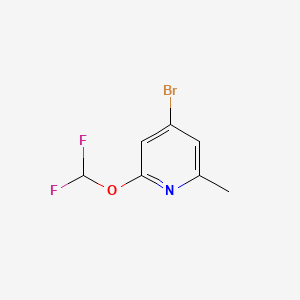

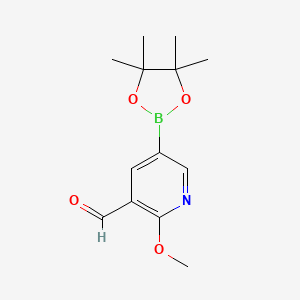
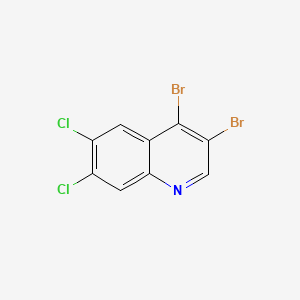
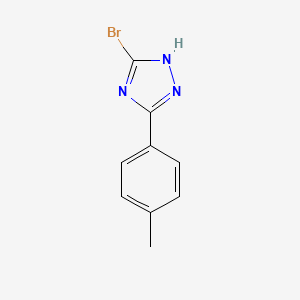

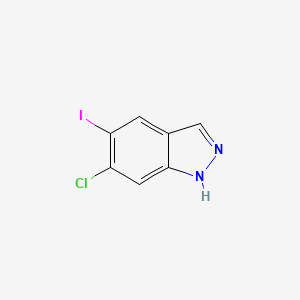
![Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B578829.png)

